

Physical and chemical properties of 2-Bromo-4nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-4-nitroimidazole

Cat. No.: B1265489

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An In-depth Technical Guide to 2-Bromo-4nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Bromo-4-nitroimidazole**, a key heterocyclic building block in medicinal chemistry. It details its synthesis, reactivity, and critical role as an intermediate in the development of novel therapeutic agents.

Core Physicochemical Properties

2-Bromo-4-nitroimidazole (CAS No: 65902-59-2) is a halogenated nitroimidazole derivative. [1] Its structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position, is crucial for its reactivity and biological activity.[1][2] The compound typically appears as a light yellow to yellow solid or powder.[3][4][5]

Table 1: Physical and Chemical Data for **2-Bromo-4-nitroimidazole**



| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₃ H ₂ BrN ₃ O ₂ | [1][3][6] |
| Molecular Weight | 191.97 g/mol | [1][3][6] |
| Melting Point | 232 - 239 °C | [3][4][7] |
| Boiling Point | 402.5 ± 37.0 °C (Predicted) | [3] |
| Density | 2.156 ± 0.06 g/cm ³ (Predicted) | [3] |
| рКа | 5.65 ± 0.10 (Predicted) | [3] |
| Solubility | Sparingly soluble in water. | [3] |
| Appearance | Light yellow to yellow powder/solid. | [3][4][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

Chemical Properties and Reactivity

The unique arrangement of the bromine atom and the nitro group on the imidazole ring governs the compound's chemical behavior, making it a versatile intermediate.[1]

- Nucleophilic Substitution: The bromine atom at the 2-position is an excellent leaving group,
 making the compound susceptible to nucleophilic substitution reactions. This allows for the
 introduction of various functional groups, a key step in synthesizing diverse derivatives.[1][2]
 It exhibits superior reactivity in these reactions compared to its chloro-substituted analogs.[1]
- Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas with a catalyst.
 [1][2] This transformation is fundamental to its biological mechanism of action.
- Reactivity and Stability: The compound's thermal stability, indicated by its high melting point, makes it suitable for reactions conducted at elevated temperatures.[1] The bromine atom enhances metabolic stability and target binding in its derivatives.[1]

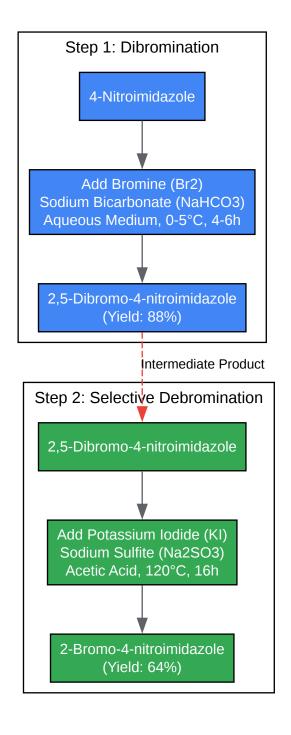


Experimental Protocols

3.1. Kilogram-Scale Synthesis of 2-Bromo-4-nitroimidazole

A robust and scalable two-step synthesis starting from 4-nitroimidazole is widely documented. [5] This method achieves high yields (62-79%) and purity (>98%).[1]

Experimental Workflow: Synthesis of **2-Bromo-4-nitroimidazole**





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Caption: A two-step process for the synthesis of **2-Bromo-4-nitroimidazole**.

Methodology:

- Step 1: Dibromination of 4-nitroimidazole.
 - To a stirred solution of 4-nitroimidazole and sodium bicarbonate in water at 0-5°C, bromine is added dropwise.[8]
 - The reaction mixture is stirred for 4-6 hours to yield 2,5-dibromo-4-nitroimidazole.[8]
 - The product is filtered, washed with water, and dried. An 88% yield is typically achieved.
- Step 2: Selective Reductive Debromination.
 - The 2,5-dibromo-4-nitroimidazole intermediate is dissolved in acetic acid.[9]
 - Potassium iodide (1.5 equiv) and sodium sulfite (1.5 equiv) are added to the solution.[9]
 - The mixture is heated to 120-125°C for 16 hours.[9] This process proceeds via an in situ
 reductive deiodination, where the bromine at the 5-position is selectively replaced by
 iodine and subsequently removed.[9]
 - After cooling, the final product, 2-bromo-4-nitroimidazole, is isolated via filtration and washing, yielding a product of high purity.[9]

3.2. Structural Characterization

To confirm the structural integrity and purity of the synthesized compound, a combination of analytical techniques is employed.

• Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical environment of the atoms. For **2-Bromo-4-nitroimidazole**, a characteristic singlet peak for the proton on the imidazole ring is observed around 8.44 ppm in DMSO-d₆.[8]



• Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound, which is expected to be approximately 191.97 g/mol .[1]

Biological Activity and Applications in Drug Development

2-Bromo-4-nitroimidazole is a crucial precursor in the synthesis of several important nitroimidazole-based drugs, including agents for tuberculosis and leishmaniasis.[1][2]

4.1. Mechanism of Action: Hypoxia-Selective Cytotoxicity

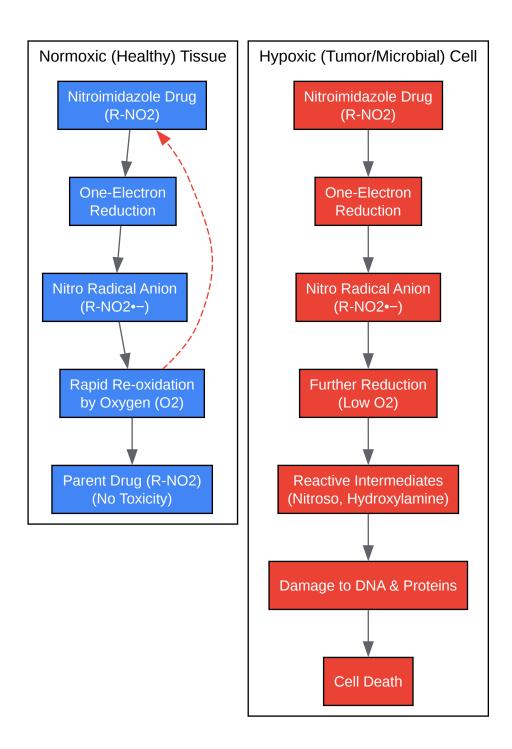
The biological activity of drugs derived from this compound is primarily attributed to the nitro group.[2] In the low-oxygen (hypoxic) environments characteristic of solid tumors or microbial infections, the nitro group undergoes bioreductive activation.

- In normal, oxygenated tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly and harmlessly re-oxidized back to the parent compound.[10]
- In hypoxic cells, this radical anion undergoes further reduction to form highly reactive and cytotoxic intermediates (e.g., nitroso, hydroxylamine).[10]
- These reactive species cause damage to essential cellular macromolecules like DNA and proteins, leading to cell death.[10]

This selective activation in hypoxic environments makes these compounds highly targeted and reduces toxicity to healthy tissues.[10]

Mechanism: Bioreductive Activation of Nitroimidazole Derivatives





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Caption: Comparative pathway of nitroimidazole activation in normal vs. hypoxic cells.

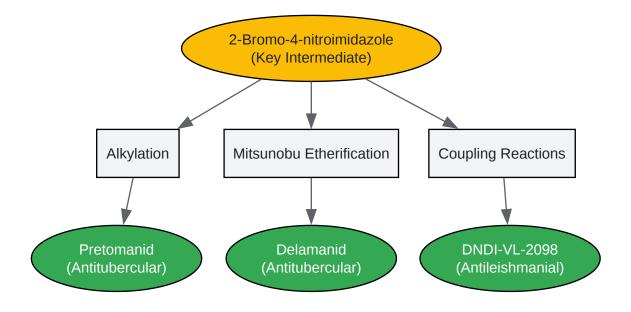
4.2. Role as a Key Pharmaceutical Intermediate



- **2-Bromo-4-nitroimidazole** is a vital building block for advanced antitubercular and antiprotozoal drugs.[1] Its structure allows for regioselective alkylation and coupling reactions to build more complex molecules.[1]
- Pretomanid: This anti-tuberculosis drug's synthesis involves the alkylation of 2-bromo-4nitroimidazole.[1]
- Delamanid: The synthesis of this drug for multi-drug-resistant tuberculosis utilizes the compound in a Mitsunobu etherification step to attach a chiral sidechain.[1]
- DNDI-VL-2098: This preclinical antileishmanial drug candidate is also synthesized using this key intermediate.[1]

The bromine atom at the 2-position has been shown to improve the in vitro activity of these drugs against Mycobacterium tuberculosis compared to chloro-substituted analogs.[1]

Role in Drug Synthesis Pathways



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Caption: **2-Bromo-4-nitroimidazole** as a central precursor in drug synthesis.

Safety and Handling



According to GHS classifications, **2-Bromo-4-nitroimidazole** is considered harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.[11] It should be stored in a dry, dark, and well-ventilated place.[3]

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-4-nitroimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
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